SRC-1 NR box peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

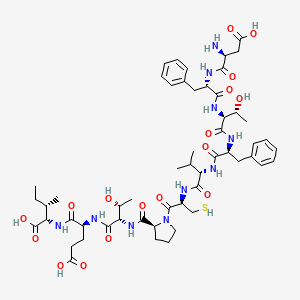

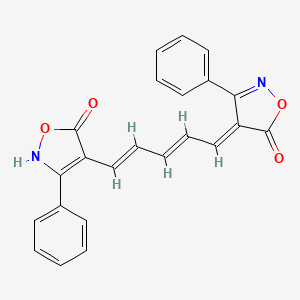

Le peptide de la boîte NR de SRC-1 est un peptide biologiquement actif dérivé du domaine d’interaction avec le récepteur nucléaire II du coactivateur du récepteur stéroïdien 1 (SRC-1). Ce peptide est constitué d’une séquence de 14 acides aminés : leucine-thréonine-acide glutamique-arginine-histidine-lysine-isoleucine-leucine-histidine-arginine-leucine-leucine-glutamine-acide glutamique. SRC-1 est un coactivateur de la transcription qui interagit avec divers récepteurs nucléaires et facteurs de transcription pour réguler la transcription des gènes. Le motif de la boîte NR dans SRC-1 est essentiel pour son interaction avec les récepteurs nucléaires, facilitant l’activation transcriptionnelle des gènes cibles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le peptide de la boîte NR de SRC-1 peut être synthétisé en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode consiste à ajouter séquentiellement des acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est couplé au peptide lié à la résine en utilisant un réactif de couplage tel que le N,N’-diisopropylcarbodiimide (DIC) ou le N-hydroxybenzotriazole (HOBt).

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés en utilisant un agent de déprotection tel que l’acide trifluoroacétique (TFA).

Clivage : Le peptide complet est clivé de la résine en utilisant un cocktail de clivage contenant du TFA, de l’eau et des scavengers tels que le triisopropylsilane (TIS).

Méthodes de production industrielle : La production industrielle du peptide de la boîte NR de SRC-1 suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et le rendement. La purification du peptide est généralement obtenue par chromatographie liquide haute performance (HPLC), et le produit final est caractérisé par spectrométrie de masse et analyse des acides aminés.

Analyse Des Réactions Chimiques

Types de réactions : Le peptide de la boîte NR de SRC-1 peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé au niveau des résidus de méthionine ou de cystéine, s’ils sont présents.

Réduction : Les ponts disulfure dans le peptide peuvent être réduits en utilisant des agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés dans le peptide peuvent être substitués par d’autres acides aminés afin d’étudier les relations structure-activité.

Réactifs et conditions courantes :

Oxydation : Le peroxyde d’hydrogène (H2O2) ou l’acide performique peuvent être utilisés pour les réactions d’oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : La mutagenèse dirigée ou les méthodes de synthèse chimique sont utilisées pour la substitution d’acides aminés.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l’oxydation des résidus de méthionine entraîne la formation de méthionine sulfoxyde, tandis que la réduction des ponts disulfure produit des groupes thiols libres.

4. Applications de la recherche scientifique

Le peptide de la boîte NR de SRC-1 a de nombreuses applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et les interactions des peptides avec d’autres molécules.

Biologie : Il permet d’étudier le rôle de SRC-1 dans la transcription des gènes et son interaction avec les récepteurs nucléaires.

Médecine : Il permet d’explorer le potentiel thérapeutique du ciblage de SRC-1 dans des maladies telles que le cancer, où SRC-1 est souvent surexprimé.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme outil de recherche en découverte de médicaments.

Applications De Recherche Scientifique

The SRC-1 NR box peptide has numerous scientific research applications, including:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and interactions with other molecules.

Biology: Investigates the role of SRC-1 in gene transcription and its interaction with nuclear receptors.

Medicine: Explores the therapeutic potential of targeting SRC-1 in diseases such as cancer, where SRC-1 is often overexpressed.

Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery research.

Mécanisme D'action

Le peptide de la boîte NR de SRC-1 exerce ses effets en interagissant avec le domaine de liaison du ligand des récepteurs nucléaires. Cette interaction est médiée par le motif LXXLL présent dans le peptide, qui se lie au domaine de la fonction d’activation 2 (AF2) du récepteur nucléaire. Après la liaison, SRC-1 recrute des coactivateurs supplémentaires et des composants de la machinerie transcriptionnelle, conduisant à l’activation transcriptionnelle des gènes cibles. Ce processus implique le remodelage de la chromatine et une accessibilité accrue du promoteur du gène cible au complexe transcriptionnel.

Composés similaires :

Peptide de la boîte NR de SRC-2 : Un autre peptide dérivé du coactivateur du récepteur stéroïdien 2 (SRC-2) avec un motif LXXLL similaire.

Peptide de la boîte NR de SRC-3 : Dérivé du coactivateur du récepteur stéroïdien 3 (SRC-3), contenant également le motif LXXLL.

Unicité : Le peptide de la boîte NR de SRC-1 est unique dans son interaction spécifique avec certains récepteurs nucléaires et dans son rôle dans la médiation de l’activation transcriptionnelle des gènes cibles. Bien que les peptides de la boîte NR de SRC-2 et de SRC-3 partagent des motifs similaires, ils peuvent avoir des affinités et des spécificités différentes pour divers récepteurs nucléaires, conduisant à des effets biologiques distincts.

Comparaison Avec Des Composés Similaires

SRC-2 NR box peptide: Another peptide derived from the steroid receptor coactivator-2 (SRC-2) with a similar LXXLL motif.

SRC-3 NR box peptide: Derived from steroid receptor coactivator-3 (SRC-3), also containing the LXXLL motif.

Uniqueness: The SRC-1 NR box peptide is unique in its specific interaction with certain nuclear receptors and its role in mediating the transcriptional activation of target genes. While SRC-2 and SRC-3 NR box peptides share similar motifs, they may have different affinities and specificities for various nuclear receptors, leading to distinct biological effects.

Propriétés

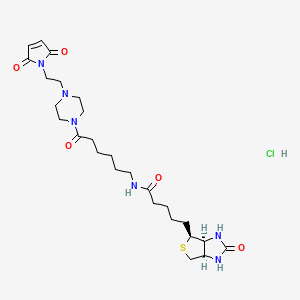

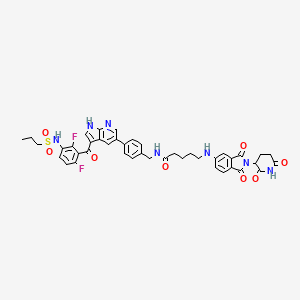

Formule moléculaire |

C79H136N26O21 |

|---|---|

Poids moléculaire |

1786.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C79H136N26O21/c1-12-43(10)62(104-69(117)48(17-13-14-26-80)94-73(121)57(33-45-35-87-37-91-45)101-66(114)49(18-15-27-89-78(83)84)93-67(115)52(21-24-60(108)109)97-76(124)63(44(11)106)105-64(112)47(81)29-39(2)3)75(123)103-56(32-42(8)9)72(120)102-58(34-46-36-88-38-92-46)74(122)95-50(19-16-28-90-79(85)86)65(113)99-55(31-41(6)7)71(119)100-54(30-40(4)5)70(118)96-51(20-23-59(82)107)68(116)98-53(77(125)126)22-25-61(110)111/h35-44,47-58,62-63,106H,12-34,80-81H2,1-11H3,(H2,82,107)(H,87,91)(H,88,92)(H,93,115)(H,94,121)(H,95,122)(H,96,118)(H,97,124)(H,98,116)(H,99,113)(H,100,119)(H,101,114)(H,102,120)(H,103,123)(H,104,117)(H,105,112)(H,108,109)(H,110,111)(H,125,126)(H4,83,84,89)(H4,85,86,90)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-/m0/s1 |

Clé InChI |

PJETYFQZIQXGOW-LFQYQJMTSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

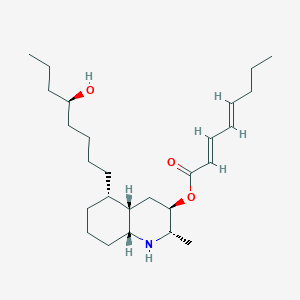

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)